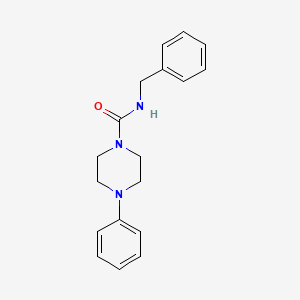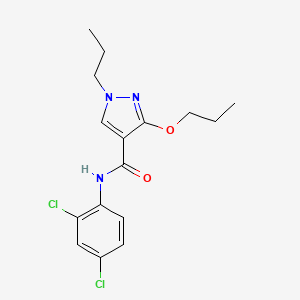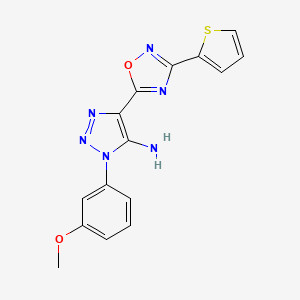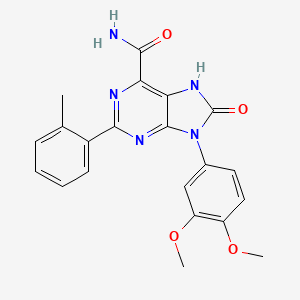
N-(4-acetylphenyl)-5-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and reaction conditions such as temperature and pressure .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity .Scientific Research Applications
Synthesis and Anticancer Activity
A study by Atta and Abdel‐Latif (2021) explored the synthesis of new 4-acetyl-5-anilino- N -arylthiophene-2-carboxamide derivatives and their anticancer activity. These compounds, including derivatives similar to N-(4-acetylphenyl)-5-methylthiophene-2-carboxamide, exhibited significant inhibitory activity against various cancer cell lines, especially when containing thiazolidinone ring or thiosemicarbazide moiety in their structures. The molecular structures were confirmed using IR, 1H and 13C NMR, and mass spectra analyses, demonstrating their potential as novel anticancer agents Atta & Abdel‐Latif, 2021.
Structural Analysis
Polo-Cuadrado et al. (2021) provided an in-depth structural analysis of N-(4-acetylphenyl)quinoline-3-carboxamide, a compound structurally related to this compound. The study covered spectral characterization and confirmed the 3D-structure through single-crystal X-ray diffraction, highlighting the importance of structural analyses in understanding the properties and potential applications of such compounds Polo-Cuadrado et al., 2021.
Radiosensitizers and Cytotoxins
Threadgill et al. (1991) explored the synthesis of a series of nitrothiophene-5-carboxamides with potential applications as radiosensitizers and bioreductively activated cytotoxins. This research demonstrates the diverse pharmacological applications that can be derived from modifications of the thiophene-2-carboxamide structure, emphasizing the compound's versatility in medical research Threadgill et al., 1991.
Polyamide Synthesis
Kakimoto et al. (1985) synthesized soluble aromatic polyamides derived from 2,5‐bis‐(4‐chloroformylphenyl)—3,4‐diphenylthiophene and aromatic diamines, showcasing the chemical versatility and potential industrial applications of thiophene derivatives in creating new polymeric materials with high thermal stability and solubility in organic solvents Kakimoto et al., 1985.
Antimicrobial Activity
Limban et al. (2011) synthesized and characterized new thiourea derivatives, including those related to this compound, for their antipathogenic activity. These derivatives exhibited significant activity against bacterial strains capable of biofilm formation, highlighting their potential as novel anti-microbial agents with antibiofilm properties Limban et al., 2011.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(4-acetylphenyl)-5-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-9-3-8-13(18-9)14(17)15-12-6-4-11(5-7-12)10(2)16/h3-8H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCWQTCBOKFVNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-1,3-benzodioxol-5-yl-2-[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2669287.png)


![(3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol](/img/structure/B2669292.png)



![2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2669299.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,4-dinitrobenzamide](/img/structure/B2669300.png)
![2-(2-Chloro-6-fluorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2669301.png)


